Methyl 2-amino-5-bromonicotinate

Lipophilicity Physicochemical Properties Drug-Likeness

Methyl 2-amino-5-bromonicotinate offers orthogonal amino/bromo reactivity for selective sequential cross-couplings—capability absent in non-aminated 5-bromonicotinates. Demonstrated EGFR inhibition (IC50 7.71 μM) and validated borylation chemistry (49.8% yield) confirm its value in kinase inhibitor synthesis. Lower LogP (1.79 vs 2.18 for ethyl ester) enhances aqueous solubility ~2.5-fold for improved PK profiles. High melting point (143–146°C) enables straightforward recrystallization for scale-up.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 50735-34-7
Cat. No. B052524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromonicotinate
CAS50735-34-7
SynonymsMethyl 2-amino-5-bromonicotinate; _x000B_Methyl 2-amino-5-bromopyridine-3-carboxylate; 
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)Br)N
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
InChIKeyPOWKBBOOIZBIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-bromonicotinate (CAS 50735-34-7): Procurement-Relevant Identity and Class Context


Methyl 2-amino-5-bromonicotinate (CAS 50735-34-7) is a brominated nicotinic acid derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [1]. It is a white to yellow crystalline solid with a melting point of 143–146°C . This compound belongs to the class of 2-amino-5-bromonicotinate esters, which are widely employed as versatile building blocks in medicinal chemistry and organic synthesis . Its structure features a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl ester at the 3-position [1]. This specific substitution pattern renders it a valuable intermediate for the construction of functionalized heterocycles and pharmaceutical candidates .

Why Methyl 2-amino-5-bromonicotinate Cannot Be Replaced by Generic 5-Bromonicotinate Analogs


The 2-amino-5-bromonicotinate scaffold offers a unique combination of orthogonal reactive handles that is not present in simpler 5-bromonicotinate esters lacking the 2-amino group . The presence of both an amino group and a bromine atom allows for selective, sequential functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and amine-directed transformations . This dual reactivity is essential for constructing complex molecular architectures in drug discovery programs targeting kinases and other therapeutic proteins . Substituting with a non-aminated 5-bromonicotinate, or with the corresponding carboxylic acid, would forfeit the ability to perform these orthogonal derivatizations, thereby limiting synthetic versatility and the potential to access diverse chemical space [1].

Quantitative Differentiation of Methyl 2-amino-5-bromonicotinate from Closest Analogs


Methyl Ester Exhibits Lower Lipophilicity (LogP 1.79) than Ethyl Analog (LogP 2.18), Influencing Solubility and Bioavailability Profiles

The methyl ester derivative (Methyl 2-amino-5-bromonicotinate) has a calculated LogP of 1.79 , which is 0.39 log units lower than the ethyl ester analog (Ethyl 2-amino-5-bromonicotinate, LogP 2.18) [1]. This difference corresponds to a predicted 2.5-fold higher aqueous solubility for the methyl ester, based on the general relationship between LogP and solubility for neutral organic compounds [2]. The lower LogP of the methyl ester may be advantageous in early-stage drug discovery for improving aqueous solubility and reducing non-specific protein binding, potentially leading to more favorable pharmacokinetic properties [3].

Lipophilicity Physicochemical Properties Drug-Likeness ADME

Demonstrated Synthetic Utility: 49.8% Yield in Pd-Catalyzed Borylation Reaction

Methyl 2-amino-5-bromonicotinate has been successfully employed in a palladium-catalyzed Miyaura borylation reaction to produce the corresponding boronic ester in 49.8% isolated yield [1]. This transformation leverages the 5-bromo substituent for cross-coupling while preserving the 2-amino and methyl ester groups for subsequent derivatization [2]. In contrast, attempts to perform analogous borylation on the non-aminated methyl 5-bromonicotinate under similar conditions have been reported to yield significantly lower conversions due to reduced catalyst compatibility and competing side reactions . This demonstrates the enhanced reactivity and selectivity conferred by the 2-amino group in palladium-mediated transformations.

Synthetic Chemistry Cross-Coupling Borylation Process Chemistry

Biochemical Activity Profile: IC50 of 7.71 μM Against EGFR Kinase

In a biochemical assay, Methyl 2-amino-5-bromonicotinate exhibited an IC50 value of 7.71 μM (7,710 nM) against the human epidermal growth factor receptor (EGFR) kinase domain [1]. This activity was measured in a radiometric assay using [γ-32P]ATP as the phosphate donor, after a 1-hour incubation period [1]. While the ethyl ester analog (Ethyl 2-amino-5-bromonicotinate) has also been evaluated for kinase inhibition, its reported IC50 values against EGFR are typically in the >10 μM range, suggesting a slight but measurable advantage for the methyl ester in this specific assay format . The observed activity, though modest, confirms the compound's ability to engage the ATP-binding pocket of a clinically relevant kinase target.

Kinase Inhibition EGFR Biochemical Assay Drug Discovery

Physical Property Differentiation: Melting Point and Density Enable Specific Purification and Formulation Strategies

Methyl 2-amino-5-bromonicotinate has a melting point of 143–146°C and a density of 1.662 g/cm³ . These physical properties differ notably from its ethyl ester analog, which melts at 139–141°C and has a density of 1.575 g/cm³ . The higher melting point and density of the methyl ester may facilitate easier purification via recrystallization and could influence its behavior in solid-formulation studies. Additionally, the methyl ester has a boiling point of 275.2°C at 760 mmHg, compared to 290.6°C for the ethyl ester, indicating a lower vapor pressure and potentially different handling requirements .

Physical Properties Crystallization Purification Formulation

Optimal Research and Industrial Application Scenarios for Methyl 2-amino-5-bromonicotinate (CAS 50735-34-7)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis

Methyl 2-amino-5-bromonicotinate is ideally suited for the synthesis of focused kinase inhibitor libraries. Its demonstrated activity against EGFR (IC50 7.71 μM) [1] and its validated performance in palladium-catalyzed borylation reactions (49.8% yield) [2] make it a preferred starting material for generating diverse analogs targeting the ATP-binding pocket. The lower LogP (1.79) relative to the ethyl ester (2.18) may also contribute to improved solubility and reduced off-target binding in cellular assays, enhancing the quality of early-stage hits.

Process Chemistry: Scalable Synthesis of Functionalized Pyridines

The robust synthetic protocol for converting Methyl 2-amino-5-bromonicotinate to its corresponding boronic ester [1] demonstrates its utility in scalable process chemistry. The moderate yield (49.8%) is acceptable for early process development, and the orthogonal reactivity of the amino and bromo groups [2] allows for late-stage diversification. Its higher melting point (143–146°C) relative to the ethyl ester facilitates easier purification by recrystallization, which is advantageous for producing multi-gram quantities of key intermediates.

ADME/PK Optimization: Improving Aqueous Solubility and Reducing Lipophilicity

In drug discovery programs where solubility and lipophilicity are critical parameters, Methyl 2-amino-5-bromonicotinate offers a measurable advantage over its ethyl ester counterpart. The 0.39 LogP unit difference translates to a predicted 2.5-fold higher aqueous solubility [1], potentially leading to improved oral absorption and reduced non-specific tissue binding. This makes the methyl ester the preferred building block when designing compounds intended for in vivo pharmacokinetic studies or oral formulation development.

Chemical Biology: Probe Development for Target Validation

The moderate but measurable EGFR inhibitory activity (IC50 7.71 μM) [1] positions Methyl 2-amino-5-bromonicotinate as a valuable starting point for developing chemical probes to study EGFR-dependent signaling pathways. Its favorable physicochemical profile (LogP 1.79) [2] and established synthetic tractability enable rapid analog generation to improve potency and selectivity, facilitating the validation of novel therapeutic targets in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-5-bromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.